N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[thiophen-2-yl(thiophen-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS3/c20-16(10-3-4-12-13(8-10)19-23-18-12)17-15(11-5-7-21-9-11)14-2-1-6-22-14/h1-9,15H,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXERNHPTFGXCPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CSC=C2)NC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiophene-based compounds often exhibit a variety of biological effects.
Mode of Action
It is known that thiophene-based compounds can act as electron-output sites due to their strong electron-withdrawing ability. This property could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
It is known that thiophene-based compounds can exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. These properties suggest that the compound may interact with a variety of biochemical pathways.
Pharmacokinetics
The compound’s fungicidal activities were tested in vivo, suggesting that it has some degree of bioavailability.
Result of Action
The compound has shown excellent fungicidal activities against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse. Specifically, it exhibited higher activities than both diflumetorim and flumorph.
Action Environment
The compound’s fungicidal activities were tested in a greenhouse environment, suggesting that environmental conditions such as temperature and humidity could potentially influence its efficacy.
Biological Activity
N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities based on recent research findings.
The compound features a complex structure that integrates thiophene and thiadiazole moieties, which are known for their diverse biological activities. The presence of these groups enhances the compound's ability to interact with various biological targets.
2. Anticancer Activity
Recent studies have highlighted the compound's potential as an antitumor agent. The following table summarizes key findings related to its anticancer activity:
Case Study: MKN-45 Cell Line
In a detailed study involving the MKN-45 gastric cancer cell line, this compound demonstrated significant cytotoxicity. The compound induced apoptosis and cell cycle arrest, suggesting its potential as a therapeutic agent against gastric cancer. The mechanism involved the inhibition of c-Met phosphorylation, a critical pathway in cancer progression .
3. Antimicrobial Activity
The compound also exhibits antimicrobial properties. A comparative analysis of its activity against various microbial strains is presented in the following table:
4. Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit kinases such as c-Met and VEGFR-2, crucial in cancer cell signaling pathways .
- Induction of Apoptosis : It promotes apoptotic pathways in cancer cells, leading to programmed cell death and reduced tumor growth .
- Antimicrobial Mechanisms : The compound disrupts bacterial cell wall synthesis and metabolic functions, contributing to its antimicrobial efficacy .
5. Conclusion
This compound shows promising biological activity across various domains, particularly in oncology and infectious diseases. Its ability to inhibit critical pathways in cancer cells and exhibit antimicrobial properties positions it as a candidate for further development in drug discovery.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
